8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Description
8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound featuring a fused triazole and quinoline core. Key structural attributes include:
- Methoxy group at position 8, which enhances electron-donating properties and influences solubility.
- Methyl group at position 5, contributing to steric effects and stability.
- Thiol (-SH) group at position 1, enabling reactivity in disulfide bond formation and metal coordination.
Synthetic routes for analogous triazoloquinoline derivatives often involve cyclization reactions of hydrazine derivatives with carbonyl-containing precursors. For example, hydrazonoyl chlorides and thiosemicarbazides are common reagents in triazole ring formation .
Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-7-5-11-13-14-12(17)15(11)10-6-8(16-2)3-4-9(7)10/h3-6H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFXBSNENTWMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=S)N2C3=C1C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326041 | |
| Record name | 8-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
302936-27-2 | |
| Record name | 8-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-methoxyquinoline-5-carbaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted triazoloquinoline derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism of action is thought to involve the inhibition of key enzymes or disruption of cellular processes in microorganisms.
Anticancer Activity
The compound has also demonstrated promising anticancer effects in preliminary studies. It appears to interact with specific molecular targets involved in cancer cell proliferation and survival. This interaction may lead to apoptosis (programmed cell death) in cancerous cells, making it a potential lead compound for cancer therapeutics.
Medicinal Chemistry Applications
The unique structural features of this compound make it an attractive candidate for drug development. Its ability to modulate biological targets suggests potential applications in:
- Drug Design : As a scaffold for developing new drugs targeting microbial infections and cancer.
- Lead Compound Exploration : Its biological activity can be optimized through structural modifications to enhance efficacy and reduce toxicity.
Synthesis and Production
The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 8-methoxyquinoline-5-carbaldehyde with thiosemicarbazide under reflux conditions in solvents such as ethanol or methanol. This process facilitates the formation of the triazole ring fused to the quinoline structure.
Synthesis Method Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 8-methoxyquinoline-5-carbaldehyde + thiosemicarbazide | Reflux in ethanol or methanol |
Interaction Studies
Interaction studies have highlighted the compound's ability to bind to various enzymes and receptors implicated in disease pathways. These studies are crucial for understanding its pharmacological properties and optimizing its therapeutic potential.
Mechanism of Action
The mechanism of action of 8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to the observed antimicrobial or anticancer effects. The presence of the triazole and quinoline rings likely plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Triazoloquinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol with structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Reactivity and Bioactivity: The thiol group in this compound distinguishes it from analogs like the ethyl-substituted derivative (MW 241.29) . Thiols are prone to oxidation, which may limit stability but enable conjugation in drug design.
Core Heterocycle Modifications: Replacement of the quinoline core with quinazoline (as in ) introduces an additional nitrogen atom, altering electronic properties and binding affinity to biological targets like kinases .
Functional Group Impact on Solubility: The carboxylic acid group in 1-methyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxylic acid (MW 227.22) improves aqueous solubility compared to alkyl or arylthio derivatives .
Synthetic Flexibility: Derivatives with aryl substitutions (e.g., 4-tert-butylphenyl in ) demonstrate the adaptability of triazoloquinoline scaffolds for tuning steric and electronic effects .
Biological Activity
8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound belonging to the triazoloquinoline family. Its unique structure, characterized by a triazole ring fused to a quinoline moiety and the presence of methoxy and methyl groups, suggests significant potential for various biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The chemical formula for this compound is with a molecular weight of 245.3 g/mol. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Triazole Ring | Provides potential for diverse interactions with biological targets. |
| Quinoline Moiety | Contributes to the compound's pharmacological properties. |
| Methoxy Group | Enhances solubility and biological activity. |
| Methyl Group | Influences the compound's electronic properties. |
While the exact mechanism of action of this compound is not fully elucidated, it is believed to interact with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, leading to altered cellular signaling pathways.
- Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and affecting cell cycle regulation.
Anticancer Activity
Research indicates that compounds related to this compound exhibit promising anticancer properties. For instance:
- In vitro Studies : Studies have shown that derivatives of quinoline can inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2), by inducing apoptosis and blocking cell cycle progression at the G2/M phase .
Antimicrobial Activity
The presence of the triazole moiety in this compound suggests potential antimicrobial activity. Triazole derivatives are known for their efficacy against a range of pathogens due to their ability to disrupt fungal cell wall synthesis and other bacterial processes .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and its derivatives:
- Anticancer Properties :
- Antimicrobial Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
